2-(Azidomethyl)-N-ethylbenzamide
Description
2-(Azidomethyl)-N-ethylbenzamide is an aromatic amide derivative featuring an azidomethyl (-CH₂N₃) group at the ortho position of the benzene ring and an ethyl-substituted amide moiety. The azide functional group confers unique reactivity, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling applications in drug discovery, bioconjugation, and materials science .
Properties
CAS No. |
918812-29-0 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-(azidomethyl)-N-ethylbenzamide |
InChI |
InChI=1S/C10H12N4O/c1-2-12-10(15)9-6-4-3-5-8(9)7-13-14-11/h3-6H,2,7H2,1H3,(H,12,15) |
InChI Key |
IWAGIVQVPBTYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of N-ethylbenzamide with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group, such as a halide, on the benzamide ring.
Industrial Production Methods: Industrial production of 2-(Azidomethyl)-N-ethylbenzamide may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-N-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can react with the azido group under mild conditions.
Major Products:
Oxidation: Nitrobenzamides.
Reduction: Aminobenzamides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)-N-ethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry reactions.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-N-ethylbenzamide primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reactivity is exploited in click chemistry for the efficient and selective formation of covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares 2-(Azidomethyl)-N-ethylbenzamide with structurally related compounds, emphasizing substituent diversity and functional group impacts:
Key Observations :
- Substituent Influence : Electron-withdrawing groups (e.g., chloro in 2f) increase polarity and may enhance electrophilic reactivity compared to electron-donating groups (e.g., methyl in 2e) .
- Physical State : Azidomethyl derivatives with alkyl/aryl sulfanyl groups (e.g., 2e, 2f) are typically liquids, while amide-containing analogs (e.g., W1) are solids due to hydrogen bonding .
- Azide Stability : The azidomethyl group in this compound is likely less sterically hindered than in bulkier analogs (e.g., 2g, 2h in ), favoring CuAAC reactivity .
Biological Activity
2-(Azidomethyl)-N-ethylbenzamide, with the CAS number 918812-29-0, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an azide group and an ethylbenzamide moiety. The presence of the azide group is significant as it can participate in various chemical reactions, including click chemistry, which is useful for drug development.
Properties Table:
| Property | Value |
|---|---|
| CAS No. | 918812-29-0 |
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could lead to therapeutic effects.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, affecting cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, suggesting that this compound may have similar properties.
Biological Activity
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent. Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Antitumor Activity
A study on related compounds revealed their effectiveness against cancer cell lines such as K562 (chronic myeloid leukemia) and Hep-G2 (hepatocellular carcinoma). The IC50 values for these compounds ranged from 3.32 µM to 17.91 µM, indicating potent antitumor activity while maintaining selectivity towards normal cells.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity (HEK-293) |
|---|---|---|---|
| Compound A | K562 | 5.15 | 33.2 |
| Compound B | Hep-G2 | 3.32 | 12.17 |
| Compound C | K562 | 17.91 | >50 |
Case Studies
Several case studies illustrate the efficacy of azide-containing compounds in preclinical models:
- Study on K562 Cells : A derivative of benzamide demonstrated a dose-dependent increase in apoptosis rates when tested on K562 cells, achieving total apoptosis rates up to 37.72% at higher concentrations.
- Hep-G2 Cell Line : Another study indicated that structural modifications significantly influenced cytotoxicity against Hep-G2 cells, highlighting structure-activity relationships (SAR) that can guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
